Apurinic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Apurinic acid, also known as an abasic site, is a location in DNA that has neither a purine nor a pyrimidine base. This can occur spontaneously or due to DNA damage. This compound is a crucial intermediate in the base excision repair pathway, which is essential for maintaining genome stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Apurinic acid is typically formed through the hydrolysis of the glycosidic bond between the deoxyribose sugar and the nitrogenous base in DNA. This can occur under acidic conditions, where purine bases are ejected under weakly acidic conditions, while pyrimidines require stronger acidity . Additionally, this compound can be generated through enzymatic removal of damaged bases by DNA glycosylases .

Industrial Production Methods: Industrial production of this compound involves the use of DNA glycosylases to remove damaged bases from DNA, followed by purification processes to isolate the this compound. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: this compound can participate in substitution reactions, where the abasic site is replaced by other chemical groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Oxidation Products: Reactive oxygen species, oxidized DNA fragments.

Reduction Products: Reduced forms of this compound.

Substitution Products: Modified DNA with substituted bases.

Applications De Recherche Scientifique

Apurinic acid has numerous applications in scientific research:

Chemistry: Used as a model compound to study DNA damage and repair mechanisms.

Biology: Essential for understanding the base excision repair pathway and its role in maintaining genome stability.

Medicine: Investigated for its potential role in cancer therapy, as it can be targeted to enhance the efficacy of chemotherapeutic agents.

Industry: Utilized in the development of DNA-based sensors and diagnostic tools

Mécanisme D'action

Apurinic acid exerts its effects through the base excision repair pathway. When a DNA glycosylase removes a damaged base, it creates an apurinic site. This site is then recognized by apurinic endonuclease, which cleaves the phosphodiester backbone, allowing for the removal of the damaged section and subsequent repair by DNA polymerase and ligase .

Comparaison Avec Des Composés Similaires

Apyrimidinic Acid: Similar to apurinic acid but involves the loss of a pyrimidine base.

Oxidized DNA Bases: Such as 8-oxoguanine, which are also intermediates in DNA repair pathways.

Uniqueness: this compound is unique in its role as a common intermediate in the base excision repair pathway, making it a critical target for understanding DNA repair mechanisms and developing therapeutic strategies .

Propriétés

Numéro CAS |

11002-22-5 |

|---|---|

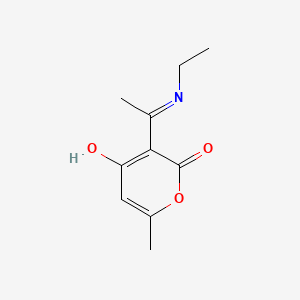

Formule moléculaire |

C8H9NO4 |

Poids moléculaire |

0 |

Synonymes |

Apurinic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

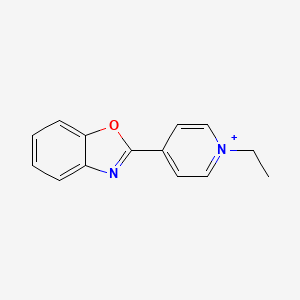

![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)